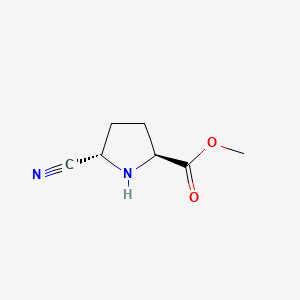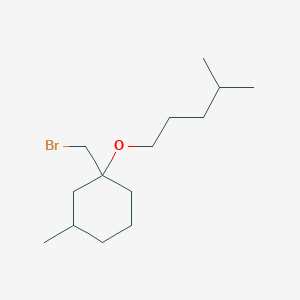
(1-(Methoxymethyl)cycloheptyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Methoxymethyl)cycloheptyl)methanesulfonyl chloride: is an organic compound with the molecular formula C10H19ClO3S . This compound is characterized by a cycloheptyl ring substituted with a methoxymethyl group and a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Methoxymethyl)cycloheptyl)methanesulfonyl chloride typically involves the reaction of cycloheptanemethanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1-(Methoxymethyl)cycloheptyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: (1-(Methoxymethyl)cycloheptyl)methanesulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of sulfonamides and sulfonate esters, which are important in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions. These modifications can help in studying the structure and function of biomolecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity makes it a valuable building block for various chemical processes.
Mecanismo De Acción
The mechanism of action of (1-(Methoxymethyl)cycloheptyl)methanesulfonyl chloride involves the formation of a covalent bond between the sulfonyl chloride group and a nucleophile. This reaction typically occurs through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion. The resulting sulfonylated product can then participate in further chemical reactions .
Comparación Con Compuestos Similares
Cycloheptanemethanesulfonyl chloride: Similar structure but lacks the methoxymethyl group.
Methanesulfonyl chloride: Lacks the cycloheptyl and methoxymethyl groups.
(1-(Methoxymethyl)cyclohexyl)methanesulfonyl chloride: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
Uniqueness: (1-(Methoxymethyl)cycloheptyl)methanesulfonyl chloride is unique due to the presence of both the methoxymethyl and cycloheptyl groups. These structural features confer specific reactivity and steric properties that differentiate it from other sulfonyl chlorides. The methoxymethyl group can influence the electronic properties of the molecule, while the cycloheptyl ring provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions .
Propiedades
Fórmula molecular |
C10H19ClO3S |
|---|---|
Peso molecular |
254.77 g/mol |
Nombre IUPAC |
[1-(methoxymethyl)cycloheptyl]methanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-14-8-10(9-15(11,12)13)6-4-2-3-5-7-10/h2-9H2,1H3 |
Clave InChI |
IODOYGABOXMMJY-UHFFFAOYSA-N |
SMILES canónico |
COCC1(CCCCCC1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15308771.png)
![Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15308782.png)





![2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15308815.png)


![2-Ethynyl-6-fluorospiro[3.3]heptane](/img/structure/B15308835.png)
![Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B15308848.png)
![N'-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide](/img/structure/B15308858.png)
